molecular formula C19H28BNO4 B1286849 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate CAS No. 905273-91-8

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate

Cat. No. B1286849
CAS RN: 905273-91-8
M. Wt: 345.2 g/mol
InChI Key: GVNKCVZBPCUBLS-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate is a chemical compound with the empirical formula C16H28BNO4 . It has a molecular weight of 309.21 . This compound is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The compound is synthesized through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The single crystal of the compound is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

As a significant intermediate of 1H-indazole substituted at the most extensively studied C3 and C5 positions, the compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The compound is a solid form . The SMILES string representation of the compound is O=C (OC (C) (C)C)N1CCC=C (B2OC (C) (C)C (C) (C)O2)C1 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Crizotinib Precursor: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate serves as an essential intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Researchers utilize this compound to access the pyrazole-piperidine core structure present in crizotinib .

Boron-Containing Building Blocks

Boronic Acid Derivatives: Due to its boron atom, this compound is valuable for constructing boronic acid derivatives. These derivatives find applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis. Researchers can functionalize the boron atom to tailor the reactivity and selectivity of these derivatives .

Coordination Chemistry

Boron-Based Ligands: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate can act as a ligand in coordination chemistry. Its boron center can coordinate with transition metals, leading to novel complexes. Researchers explore these complexes for catalysis, sensing, and materials science applications .

Materials Science

Organic Semiconductors: The isoindoline-2-carboxylate moiety in this compound contributes to its potential as an organic semiconductor. Researchers investigate its electronic properties, charge transport behavior, and applications in organic field-effect transistors (OFETs) and solar cells .

Chemical Biology

Probes and Imaging Agents: Researchers have explored the use of boron-containing compounds as probes and imaging agents. Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate could serve as a platform for developing fluorescent or radio-labeled probes for biological studies .

Synthetic Methodology

Boron-Mediated Transformations: The presence of boron in this compound allows for diverse transformations. Researchers employ it in various synthetic methodologies, including C–C bond formation, C–N bond formation, and annulation reactions. These methods expand the toolbox for organic synthesis .

Safety and Hazards

The compound is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNKCVZBPCUBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582873
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate

CAS RN

905273-91-8
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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